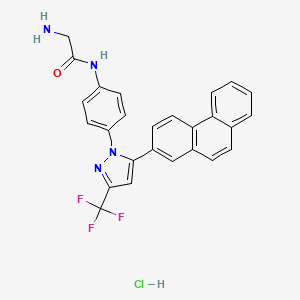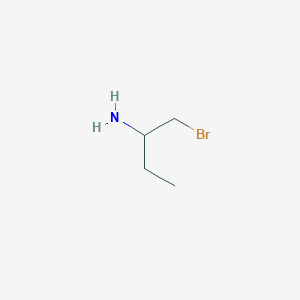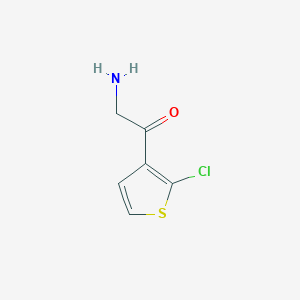
AR-12 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AR-12 hydrochloride is a celecoxib-derived compound known for its potential as an anti-cancer and antiviral agent. It has shown efficacy in inhibiting phosphoinositide-dependent protein kinase-1 (PDK-1), a protein involved in the PI3K/Akt pathway, which is crucial for the growth and proliferation of cancer cells . Additionally, this compound exhibits antiviral activity against a broad range of viruses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AR-12 hydrochloride typically involves the modification of celecoxib. The process includes several steps of organic synthesis, such as halogenation, nucleophilic substitution, and cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
化学反应分析
Types of Reactions: AR-12 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
AR-12 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of PDK-1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer and viral infections. .
Industry: Utilized in the development of new pharmaceuticals and antiviral agents.
作用机制
AR-12 hydrochloride exerts its effects primarily by inhibiting PDK-1, a key protein in the PI3K/Akt pathway. This inhibition disrupts the signaling pathway involved in cell growth and proliferation, leading to apoptosis (programmed cell death) in cancer cells . Additionally, this compound has been shown to inhibit viral RNA replication by targeting pyrimidine biosynthesis in host cells .
相似化合物的比较
Celecoxib: The parent compound from which AR-12 hydrochloride is derived. Celecoxib is primarily used as a nonsteroidal anti-inflammatory drug (NSAID).
P12-23 and P12-34: Derivatives of this compound that have shown enhanced antiviral activity.
Uniqueness: this compound is unique due to its dual functionality as both an anti-cancer and antiviral agent. Its ability to inhibit PDK-1 and disrupt viral replication pathways sets it apart from other similar compounds, making it a promising candidate for further research and development .
属性
CAS 编号 |
1471979-81-3 |
|---|---|
分子式 |
C26H20ClF3N4O |
分子量 |
496.9 g/mol |
IUPAC 名称 |
2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H19F3N4O.ClH/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22;/h1-14H,15,30H2,(H,31,34);1H |
InChI 键 |
IMZZYMJAWYNHLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)

![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)

